(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-4-8-11-9(13-15-8)6-3-7(14-12-6)5-1-2-5/h3,5H,1-2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEGHBQDPAEVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves:
- Construction of the 1,2,4-oxadiazole ring system via cyclization of appropriate acyl hydrazides with carboxylic acid derivatives or their equivalents.
- Introduction of the isoxazole moiety, often through [3+2] cycloaddition reactions involving oxime intermediates and alkynes.
- Functionalization with cyclopropyl substituents on the isoxazole ring.
- Installation of the methanamine group via substitution or reduction steps.
Preparation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of acyl hydrazides with carboxylic acid derivatives or carbonyl equivalents. According to recent literature, acyl hydrazides are prepared from carboxylic acids via esterification followed by hydrazinolysis. These hydrazides react with carbon disulfide or other reagents under reflux in ethanol, often in the presence of a base, to yield 5-substituted 1,2,4-oxadiazole-2-thiols, which can be further manipulated to the desired oxadiazole derivatives.
Synthesis of the Isoxazole Substituent
The isoxazole ring, particularly 5-cyclopropylisoxazol-3-yl, is introduced by cycloaddition of oxime intermediates with terminal alkynes. The oxime precursors are synthesized by condensation of aldehydes with hydroxylamine hydrochloride in the presence of sodium acetate in methanol. Activation of these oximes with chloramine-T·3H2O in a mixed solvent system (butanol/water) followed by copper-mediated [3+2] cycloaddition with terminal alkynes yields the isoxazole derivatives.
The cyclopropyl substituent on the isoxazole ring is introduced by using cyclopropyl-substituted aldehydes as starting materials for the oxime formation, thus ensuring the substituent is incorporated during the isoxazole ring construction.
Coupling of Isoxazole and Oxadiazole Units
The key intermediate containing the 1,2,4-oxadiazole ring with a reactive leaving group (such as chloromethyl) is subjected to nucleophilic substitution with the isoxazole-containing nucleophile. Phase transfer catalysts like tetrabutylammonium bromide (TBAB) are employed to facilitate this substitution under mild conditions. The resulting coupled product is then purified and subjected to hydrolysis or other functional group transformations to yield the methanamine derivative.
Introduction of the Methanamine Group
The methanamine moiety attached to the oxadiazole ring is typically introduced by reduction of a corresponding nitrile or by substitution of a halomethyl precursor with ammonia or an amine source. Alternatively, reductive amination methods may be used depending on the synthetic route chosen. Specific details for this step depend on the nature of the precursor and reaction conditions, but standard organic synthesis protocols apply.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acyl hydrazide formation | Esterification + Hydrazinolysis | Carboxylic acid → ester → hydrazine hydrate reflux | 70-90 | Starting material preparation |
| 1,2,4-Oxadiazole ring formation | Cyclodehydration | Acyl hydrazide + CS2, base, reflux in EtOH | 76-93 | High yield cyclization |
| Oxime formation | Aldehyde + NH2OH·HCl, NaOAc, MeOH | Room temp, 2-4 h | 80-90 | Precursor for isoxazole |
| Isoxazole synthesis | Oxime activation + Cu-mediated [3+2] cycloaddition | Chloramine-T·3H2O, BuOH/H2O, Cu catalyst | 28-69 | Moderate yields, regioselective |
| Nucleophilic substitution | Chloromethyl oxadiazole + isoxazole nucleophile | TBAB catalyst, mild heating | 70-85 | Efficient coupling |
| Methanamine introduction | Reduction or amination | Various, depending on precursor | Variable | Final functionalization |
Research Findings and Optimization Notes
- The use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) and chloramine-T activation enhances regioselectivity and yields for isoxazole ring formation.
- Phase transfer catalysis significantly improves the nucleophilic substitution step, allowing milder conditions and better product purity.
- The cyclopropyl substituent is stable under the reaction conditions employed for oxime formation and cycloaddition, allowing its incorporation without ring opening.
- Hydrolysis steps following coupling are critical for obtaining the free methanamine functionality in good yield and purity.
- Optimization of solvent systems (e.g., BuOH/H2O mixtures) and reaction times influences the overall efficiency of the isoxazole formation and subsequent steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the rings.
Reduction: Reduction reactions could be used to modify the nitrogen-containing rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nitrating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups like halides or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds containing isoxazole and oxadiazole rings are often studied for their potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The isoxazole and oxadiazole rings might play a crucial role in binding to these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ primarily in the substituents on the 1,2,4-oxadiazole ring. Key examples include:
Key Observations :
- Substituent Lipophilicity: The octylphenyl group in 5a significantly increases hydrophobicity, whereas the pyridinyl group in 43 introduces polar interactions.
- Synthetic Accessibility : Yields vary widely (e.g., 20–99%), with electron-deficient aryl groups (e.g., bromophenyl) requiring harsher coupling conditions .
Physicochemical Properties
- Molecular Weight : Analogous compounds range from 225.68 (methyl-phenyl derivative) to >350 (octylphenyl derivative). The target compound’s molecular weight is estimated at ~260–280, balancing bioavailability and membrane permeability .
- Solubility : Hydrochloride salts (e.g., 43 , 12 ) improve aqueous solubility, a critical factor for in vivo efficacy .
- Stability : Oxadiazoles are generally resistant to hydrolysis, but electron-withdrawing groups (e.g., bromine) may enhance reactivity under basic conditions .
Biological Activity
The compound (3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an isoxazole ring, an oxadiazole moiety, and a methanamine group. Its molecular formula is with a molecular weight of approximately 220.23 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The unique combination of heterocyclic rings enhances its potential for binding to biological targets, which may lead to modulation of various biochemical pathways.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Preliminary data indicate effectiveness in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Potential to reduce inflammation in experimental models.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against certain bacterial strains |
| Anticancer | Inhibits proliferation of cancer cells |
| Anti-inflammatory | Reduces inflammation in preclinical models |
Case Studies and Research Findings
- Anticancer Studies : A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Testing : In vitro assays revealed that the compound showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics.
- Inflammation Models : Experimental models of inflammation showed that treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-Oxadiazole | Contains an indole moiety | Potent MAO-B inhibitor |
| N-(2,4-Dichloro-5-(4-(difluoromethyl)-3-methyl... | Features dichloro and difluoromethyl groups | Exhibits antifungal activity |
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Synthetic Approaches
| Method | Yield | Purity | Key Conditions | Reference |
|---|---|---|---|---|
| Boc-protection route | 99% | >95% | TFA deprotection, RT | |
| Direct cyclization | 73-77% | 90-96% | EDCI, DMF, 0°C to RT |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole and cyclopropylisoxazole moieties. For example, oxadiazole protons resonate at δ 8.5–9.0 ppm in CDCl₃ .
- 2D NMR (HSQC, HMBC) : Verify connectivity between heterocycles and the methanamine group.
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₂N₄O₂: 220.0960; observed: 220.0958) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O + 0.1% TFA) .
Basic: How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening :
- Stability Studies :
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Key Modifiable Sites :
- Cyclopropylisoxazole : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance metabolic stability .
- Oxadiazole Ring : Replace with 1,3,4-thiadiazole to modulate π-stacking interactions () .
- Methanamine Side Chain : Substitute with bulky groups (e.g., tert-butyl) to improve target binding .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Bioactivity Trend | Reference |
|---|---|---|
| -CF₃ at isoxazole | ↑ Enzymatic inhibition | |
| Thiadiazole replacement | ↑ Solubility, ↓ toxicity |
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use fluorescence-based kits (e.g., ADP-Glo™ kinase assay) if targeting kinases .
- IC₅₀ determination via dose-response curves (1 nM–100 µM).
- Cellular Uptake Studies :
- Label with a fluorophore (e.g., FITC) and quantify via flow cytometry .
- Cytotoxicity Screening :
- MTT assay in HEK293 or HepG2 cells (48–72h exposure) .
Advanced: How should researchers address contradictions in reported synthetic yields or purity data?
Methodological Answer:
- Root-Cause Analysis :
- Reproducibility Protocol :
- Standardize anhydrous conditions (e.g., molecular sieves for solvent drying).
- Validate purity via orthogonal methods (NMR + HPLC) .
Advanced: What computational strategies can predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
- QSAR Modeling :
- Train models with descriptors (logP, polar surface area) from analogous oxadiazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
